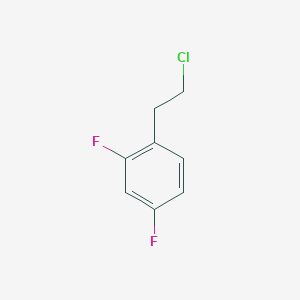

1-(2-Chloroethyl)-2,4-difluorobenzene

Description

Properties

IUPAC Name |

1-(2-chloroethyl)-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMPLIBTPXYTPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation via Diazonium Salt Intermediates

One established method involves the formation of diazonium salts from fluorinated anilines, followed by substitution reactions to introduce the chloroethyl group.

- Starting materials: 2,4-difluoroaniline or related fluorinated anilines.

- Reagents: Alkyl nitrites such as tert-butyl nitrite or sodium nitrite, in the presence of boron trifluoride etherate complex or tetrafluoroboric acid.

- Conditions: Low temperature (-20°C to +20°C, preferably around -5°C) to stabilize diazonium salts.

- Solvents: Inert solvents such as chlorinated solvents (methylene chloride, chloroform), ethereal solvents (diethyl ether, diglyme), or aromatic solvents (benzene, toluene). Diglyme is preferred for this reaction.

- Process: The diazonium salt intermediate is heated to induce substitution, yielding 1-chloro-3,4-difluorobenzene analogs, which can be adapted for 2,4-difluoro derivatives.

This method benefits from relatively mild conditions and good control over regioselectivity but may require careful handling of diazonium intermediates.

Halogenation and Fluorination Using Xenon Difluoride and Boron Trifluoride Etherate

An alternative approach uses electrophilic fluorination and chlorination on substituted benzenes:

- Reagents: Xenon difluoride (XeF2) as a fluorinating agent and boron trifluoride diethyl etherate (BF3·Et2O) as a Lewis acid catalyst.

- Procedure: The substituted benzene is reacted with XeF2 in the presence of BF3·Et2O at low temperature (0–5°C), followed by stirring at room temperature (22–25°C).

- Solvent: 1,1,1,3,3-pentafluorobutane (PFB) is used as the reaction medium.

- Workup: After reaction completion, aqueous potassium bicarbonate solution is added, and the organic layer is separated and purified by silica gel chromatography.

- Outcome: This method provides selective fluorination and chlorination, yielding 1-chloro-2,4-difluorobenzene with good purity and yield.

This approach is advantageous for its directness and use of commodity chemicals but requires handling of fluorinating agents and Lewis acids.

Friedel-Crafts Acylation Followed by Chlorination

In some pharmaceutical syntheses, 1-(2-chloroethyl)-2,4-difluorobenzene derivatives are prepared via Friedel-Crafts acylation and subsequent chlorination steps:

- Process: A difluorobenzoyl chloride derivative undergoes Friedel-Crafts reaction with piperidine or related amines in the presence of aluminum chloride (AlCl3) catalyst.

- Subsequent steps: Chlorination of the ethyl side chain using thionyl chloride or related chlorinating agents.

- Conditions: Reactions are typically performed at room temperature or under reflux, with careful control of stoichiometry and reaction time.

- Example: The synthesis of 4-(2,3-difluorobenzoyl)piperidine derivatives involves this sequence, which can be adapted to 2,4-difluoro analogs.

This method is useful for preparing intermediates with the chloroethyl side chain attached to fluorinated aromatic rings, particularly in drug synthesis.

Summary Table of Preparation Methods

Research Findings and Considerations

- Temperature control is critical in diazonium salt formation to prevent decomposition and side reactions.

- Solvent choice affects yield and purity; diglyme is preferred in diazonium routes, while PFB is effective in XeF2-mediated fluorination.

- Regioselectivity is enhanced by directing groups and careful reagent selection; sulfonyl chloride activation can guide fluorine substitution to desired positions.

- Handling of hazardous reagents such as xenon difluoride and boron trifluoride requires appropriate safety measures.

- Scale-up feasibility has been demonstrated for the diazonium salt and Friedel-Crafts methods, making them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloroethyl)-2,4-difluorobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde.

Reduction: The compound can be reduced to remove the chlorine atom or to hydrogenate the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and primary amines. Reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.

Major Products

Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.

Oxidation: Products include 2,4-difluorobenzoic acid or 2,4-difluorobenzaldehyde.

Reduction: Products include 2,4-difluorotoluene or fully hydrogenated benzene derivatives

Scientific Research Applications

1-(2-Chloroethyl)-2,4-difluorobenzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds for pharmaceuticals.

Medicine: Investigated for its potential as a precursor in the synthesis of therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2,4-difluorobenzene involves its reactivity towards nucleophiles and electrophiles. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic attack. The fluorine atoms increase the electron-withdrawing effect, stabilizing the intermediate carbocation formed during reactions. This makes the compound highly reactive in substitution and addition reactions .

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea

This nitrosourea derivative shares the 2-chloroethyl group but incorporates a cyclohexyl moiety and a nitrosourea functional group. Unlike 1-(2-chloroethyl)-2,4-difluorobenzene, it exhibits pronounced antitumor activity due to dual alkylating and carbamoylating mechanisms. Its octanol/water distribution coefficient (log P ≈ 1.5–2.0) enhances blood-brain barrier penetration, a property critical for treating intracranial tumors .

1-(2-Chloroethyl)pyrrolidine hydrochloride

A heterocyclic analogue where the chloroethyl group is attached to pyrrolidine. This compound demonstrates enhanced solubility in polar solvents compared to the aromatic difluorobenzene derivative, facilitating its use in synthetic intermediates for antimicrobial agents .

Halogenated Aromatic Compounds

2,4-Difluorobenzene Derivatives

Compounds like 1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone () lack the chloroethyl group but retain the difluorobenzene core. These derivatives are key intermediates in antifungal agents (e.g., fluconazole) due to their metabolic stability and hydrogen-bonding capacity .

2,4-Dichlorobenzene Analogues

Replacing fluorine with chlorine increases lipophilicity (log P increase by ~0.5–1.0) and enhances antimicrobial potency. For instance, 2,4-dichlorobenzene derivatives exhibit MIC values of 1–8 µg/mL against Gram-negative bacteria, outperforming 2,4-difluorobenzene counterparts in some cases .

Antimicrobial Activity

Cytotoxicity and DNA Interaction

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

*Inferred from structural analogues.

Table 2. Antimicrobial Activity of Halogenated Benzene Derivatives

| Compound | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

|---|---|---|

| 2,4-Difluorobenzene derivative | 2–4 | 8–16 |

| 2,4-Dichlorobenzene derivative | 1–2 | 4–8 |

Biological Activity

1-(2-Chloroethyl)-2,4-difluorobenzene (CEDFB) is an organic compound notable for its unique structure, which features a benzene ring substituted with two fluorine atoms and a chloroethyl group. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and reactivity patterns.

- Chemical Formula : CHClF

- Molecular Weight : Approximately 158.60 g/mol

- Structure : The presence of the chloroethyl group allows for nucleophilic substitution reactions, while the fluorine atoms can facilitate electrophilic aromatic substitution reactions.

The biological activity of CEDFB is primarily influenced by its ability to interact with nucleophiles and electrophiles. The chloroethyl group can undergo nucleophilic substitution, which is significant for its potential as a therapeutic agent. The fluorine atoms enhance the electrophilicity of the benzene ring, allowing for further functionalization.

Antimicrobial Properties

Recent studies have indicated that CEDFB exhibits significant antimicrobial activity. For instance, compounds with similar structures have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. Although specific data on CEDFB's antimicrobial efficacy is limited, structural analogs have been tested with promising results.

| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |

|---|---|---|

| CEDFB | TBD | TBD |

| Analog 1 | 20-40 | 40-70 |

| Analog 2 | 4 | 0.1 |

Note: TBD indicates that specific data for CEDFB is yet to be determined.

Cytotoxicity Studies

Cytotoxicity assays have shown that compounds similar to CEDFB can exhibit varying levels of toxicity towards human cell lines. For example, some derivatives have been tested for their IC values, indicating their effectiveness in inhibiting cell growth.

| Compound | IC (µM) against Cancer Cell Lines |

|---|---|

| CEDFB | TBD |

| Analog A | 180 |

| Analog B | 44 |

Case Studies

- Antibacterial Activity : A study focusing on the antibacterial properties of halogenated compounds found that certain derivatives of CEDFB demonstrated significant inhibition against multi-drug resistant strains of Staphylococcus aureus. The study highlighted the importance of the chloroethyl substituent in enhancing biological activity.

- Reactivity with Biological Molecules : Research has shown that CEDFB can react with various nucleophiles, which could lead to the formation of adducts that may possess therapeutic properties. This reactivity suggests potential applications in drug development where targeted delivery to specific biomolecules is desired.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.